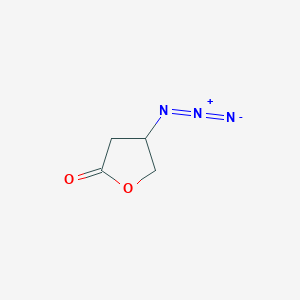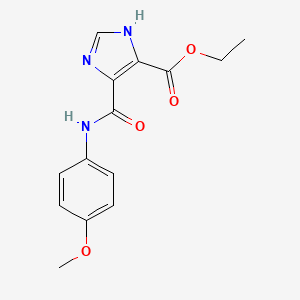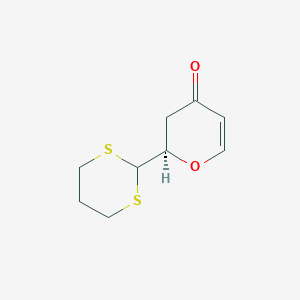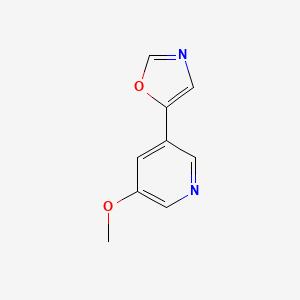![molecular formula C34H38O3 B14244520 {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol CAS No. 497092-44-1](/img/structure/B14244520.png)
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is an organic compound that features a unique structure combining a pyrene moiety with a decyloxy and methoxy substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol typically involves multiple steps. One common route starts with the preparation of the pyrene derivative, followed by the introduction of the decyloxy and methoxy groups onto the phenyl ring. The final step involves the formation of the methanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability. Purification techniques, including chromatography and recrystallization, are employed to ensure the final product’s quality.
Análisis De Reacciones Químicas
Types of Reactions
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of {3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The pyrene moiety can intercalate with DNA, affecting gene expression and cellular processes. The decyloxy and methoxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- {3-(Octyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- {3-(Hexyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
- {3-(Butyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol
Uniqueness
{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol is unique due to its longer decyloxy chain, which can influence its physical properties, such as solubility and melting point. This structural variation can also affect its interactions with other molecules, making it a valuable compound for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
497092-44-1 |
|---|---|
Fórmula molecular |
C34H38O3 |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
[3-decoxy-5-(pyren-1-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C34H38O3/c1-2-3-4-5-6-7-8-9-19-36-30-20-25(23-35)21-31(22-30)37-24-29-16-15-28-14-13-26-11-10-12-27-17-18-32(29)34(28)33(26)27/h10-18,20-22,35H,2-9,19,23-24H2,1H3 |
Clave InChI |
GECLFSUFULQXBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1)CO)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione](/img/structure/B14244448.png)






![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)

![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)

![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)


